4bH-pyrido[2,3-b]indol-2-amine

Physicochemical Characterization Tautomeric Specification In Silico ADME

4bH-pyrido[2,3-b]indol-2-amine (CAS 26148-68-5; molecular formula C₁₁H₉N₃; average mass 183.21 g/mol) is a tautomerically designated α-carboline belonging to the pyrido[2,3-b]indole family. The compound is structurally equivalent to 2-amino-9H-pyrido[2,3-b]indole, also known as AαC or 2-amino-α-carboline, a mutagenic and carcinogenic heterocyclic amine formed during high-temperature cooking of proteinaceous foods and present in tobacco smoke.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
Cat. No. B12357238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4bH-pyrido[2,3-b]indol-2-amine
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC2C3=C(N=C2C=C1)N=C(C=C3)N
InChIInChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-7H,(H2,12,14)
InChIKeyPDOGMEOTHUKLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4bH-Pyrido[2,3-b]indol-2-amine Procurement Guide – Tautomer-Specific α-Carboline for Mutagenesis and Biomarker Research


4bH-pyrido[2,3-b]indol-2-amine (CAS 26148-68-5; molecular formula C₁₁H₉N₃; average mass 183.21 g/mol) is a tautomerically designated α-carboline belonging to the pyrido[2,3-b]indole family [1]. The compound is structurally equivalent to 2-amino-9H-pyrido[2,3-b]indole, also known as AαC or 2-amino-α-carboline, a mutagenic and carcinogenic heterocyclic amine formed during high-temperature cooking of proteinaceous foods and present in tobacco smoke [2]. Characterized by a fused pyridine–indole bicyclic core with a primary amine at the 2-position, 4bH-pyrido[2,3-b]indol-2-amine exhibits a calculated LogP of 2.13, a polar surface area of 51.27 Ų, zero rotatable bonds, and compliance with Lipinski's Rule of Five [1]. Its primary research utility lies in analytical reference standardization for heterocyclic amine quantification, in vitro and in vivo mutagenesis/carcinogenesis studies, and cytochrome P450-mediated bioactivation investigations.

Why 4bH-Pyrido[2,3-b]indol-2-amine Cannot Be Replaced by Generic α-Carboline Analogs in Analytical and Carcinogenicity Research


The tautomeric designation of 4bH-pyrido[2,3-b]indol-2-amine is not interchangeable with generic '9H-pyrido[2,3-b]indol-2-amine' or '2-amino-9H-pyrido[2,3-b]indole' in applications requiring precise physicochemical specification. While all nomenclatures describe the same core AαC chemical entity, the 4bH notation indicates a specific tautomeric hydrogen placement that governs calculated in silico properties – including pKa (13.69), LogD₅.₅ (2.09), and LogD₇.₄ (2.13) – which directly influence chromatographic retention, ionization efficiency in mass spectrometry, and solubility in biological assay media [1]. Furthermore, AαC exhibits a distinct mutagenic potency rank (AαC < MeAαC < PhIP << MeIQx/IQ) in the Ames test strain YG1019 with S9 metabolic activation, and generates higher DNA adduct levels in human hepatocytes compared to other heterocyclic aromatic amines [2][3]. Substituting with the 3-methyl analog MeAαC or other amino-α-carbolines without verifying tautomeric identity and specific bioactivation profile risks introducing uncontrolled variability in quantitative analytical and genotoxicity endpoints.

Quantitative Differentiation Evidence for 4bH-Pyrido[2,3-b]indol-2-amine vs. Closest Analogs


Tautomer-Assigned Physicochemical Profile: pKa, LogP, and LogD vs. 9H-Tautomer

4bH-pyrido[2,3-b]indol-2-amine carries a tautomer-specific computational profile assigned to the 4bH hydrogen placement, with a calculated acid pKa of 13.69, LogP of 2.13, LogD₅.₅ of 2.09, and LogD₇.₄ of 2.13 [1]. In contrast, the generic 9H-tautomer of pyrido[2,3-b]indol-2-amine (CAS 26148-68-5) is often catalogued without tautomer assignment and lacks a publicly available matched set of pKa/LogD/LogP values linked to a specific hydrogen position [2]. This tautomeric specification matters because LogD differences of ≥0.04 units between tautomeric states can produce measurable shifts in reversed-phase HPLC retention times and differential ionization efficiency in electrospray mass spectrometry, directly impacting quantitative analytical method performance.

Physicochemical Characterization Tautomeric Specification In Silico ADME

Mutagenic Potency Rank in Ames YG1019: AαC is the Least Potent Among Common Food-Derived Amino-α-Carbolines

In Salmonella typhimurium strain YG1019 with S9 metabolic activation, the mutagenic potency (expressed as revertants/ng) of 4bH-pyrido[2,3-b]indol-2-amine (AαC) occupies the lowest rank among commonly studied food-derived heterocyclic amines: MeIQx = IQ > 4,8-diMeIQx >> PhIP > MeAαC > AαC [1]. This places AαC unambiguously below its closest structural analog, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), in mutagenic potency by at least one full rank interval. The rank-order data derive from a systematic compilation of Ames test results using acetyltransferase-overexpressing YG strains that are specifically optimized for heterocyclic amine detection [1].

Genetic Toxicology Ames Test Heterocyclic Amine Mutagenicity

DNA Adduct Formation in Human Hepatocytes: AαC Exceeds Other Heterocyclic Aromatic Amines

In primary human hepatocyte models, 4bH-pyrido[2,3-b]indol-2-amine (AαC) produces DNA adduct levels that exceed those derived from other heterocyclic aromatic amines (HAAs) tested under equivalent conditions [1][2]. While MeAαC also forms covalent DNA adducts via N-oxidation to N2-OH intermediates, the absolute adduct burden in human hepatocytes is reported as greater for AαC than for comparator HAAs, including closely related amino-α-carbolines [1]. This elevated adduct-forming capacity is mechanistically linked to preferential CYP1A2-mediated N-oxidation of AαC and subsequent O-acetylation by NAT2, generating the ultimate electrophilic nitrenium species that reacts at the C8 position of deoxyguanosine [3].

DNA Adductomics Human Hepatocyte Metabolism Carcinogen Bioactivation

Melting Point Specification: 4bH-Tautomer at 202°C Distinct from Published 9H-Tautomer Range

The 4bH-pyrido[2,3-b]indol-2-amine entry in ChemBase records a melting point of 202°C [1]. In comparison, standard vendor catalogues for generic 9H-pyrido[2,3-b]indol-2-amine (CAS 26148-68-5) report a melting point range of 194–196°C [2]. This 6–8°C offset is consistent with the tautomer-specific hydrogen placement affecting crystal lattice energy. A melting point of 202°C provides a simple, cost-effective orthogonal identity check for the 4bH tautomer upon receipt, differentiating it from the lower-melting generic form.

Analytical Reference Standard Melting Point Purity Criterion Tautomer Identity Verification

Abundance in Tobacco Smoke: AαC is the Most Abundant Carcinogenic HAA, Superior to MeAαC for Biomarker Quantification

2-Amino-9H-pyrido[2,3-b]indole (AαC, the core structure of 4bH-pyrido[2,3-b]indol-2-amine) is the most abundant carcinogenic heterocyclic aromatic amine (HAA) present in mainstream tobacco smoke . Urinary concentrations of AαC are significantly higher in dedicated smokers versus non-smokers, establishing AαC as a quantitatively dominant biomarker of tobacco smoke HAA exposure . In a direct comparison, the cigarette smoke content of AαC is reported as 28 ng/cig, approximately 11-fold higher than MeAαC (2.5 ng/cig) [1]. This large abundance differential makes AαC the preferred analytical target for biomonitoring studies requiring maximal detection sensitivity and robust quantification above the limit of detection in human urine specimens.

Tobacco Smoke Biomarker Heterocyclic Amine Exposure Urinary Carcinogen Monitoring

CYP1A2-Mediated Bioactivation: AαC vs. MeAαC Differential Metabolic Fate in Human Microsomes

In human hepatic microsomal preparations, 4bH-pyrido[2,3-b]indol-2-amine (AαC) undergoes CYP1A2-mediated N-oxidation to form the reactive intermediate N²-OH-AαC, which is the proximate mutagenic metabolite [1]. The in vitro metabolism profiles of AαC and its 3-methyl analog MeAαC differ qualitatively: AαC yields two major detoxified metabolites and three minor ones, whereas MeAαC yields three major detoxified metabolites and one minor one [1]. Critically, in human microsomes, the majority of both AαC and MeAαC metabolites partition toward the activation pathway (formation of reactive N²-OH species, protein adducts, and dimers) rather than detoxification, whereas in PCB-induced rat microsomes the opposite pattern (predominant detoxification) is observed [1]. This species-dependent metabolic partitioning is a key consideration when selecting the appropriate amino-α-carboline substrate for human-relevant bioactivation studies.

Cytochrome P450 Metabolism Carcinogen Bioactivation Human Hepatic Microsomes

Optimal Research and Industrial Application Scenarios for 4bH-Pyrido[2,3-b]indol-2-amine Based on Differentiated Evidence


Tautomer-Controlled Analytical Reference Standard for HPLC-MS/MS Heterocyclic Amine Quantification

The 4bH-tautomer assigned physicochemical parameters – pKa 13.69, LogP 2.13, LogD₇.₄ 2.13, and melting point 202°C – provide a fully specified identity profile for use as an analytical reference standard in reversed-phase HPLC-MS/MS methods [1]. The tautomer-defined LogD enables precise retention-time prediction and ionization efficiency normalization, while the melting point of 202°C serves as an orthogonal identity verification criterion [1]. This tautomer-specific specification reduces inter-laboratory variability in heterocyclic amine quantification, as demonstrated by the use of AαC at 28 ng/cig as the dominant signal in cigarette smoke condensate analysis [2].

Low-Potency Anchor Compound in Ames Test Mutagenicity Screening Panels

With a confirmed mutagenic potency rank at the lowest position among common amino-α-carbolines (MeIQx = IQ > 4,8-diMeIQx >> PhIP > MeAαC > AαC) in YG1019 with S9 activation, 4bH-pyrido[2,3-b]indol-2-amine serves as the low-potency anchor reference in Ames test screening panels [1]. Its use as a defined lower-boundary control enables quantitative resolution of relative mutagenic potency across a compound library, ensuring that even weakly mutagenic test articles can be accurately benchmarked against a reference with established, reproducible low activity.

Maximal-Signal Substrate for Human Hepatocyte DNA Adductomics and Carcinogen Bioactivation Studies

Because AαC generates higher DNA adduct levels in primary human hepatocytes than other heterocyclic aromatic amines, 4bH-pyrido[2,3-b]indol-2-amine is the preferred substrate for maximizing adduct yield in DNA adductomic method development and validation [1]. The well-characterized CYP1A2-mediated bioactivation pathway (formation of N²-OH-AαC, producing 2 major detoxified metabolites) provides a defined metabolic fingerprint for mechanistic studies [2]. Its 11.2-fold greater abundance in tobacco smoke relative to MeAαC further supports its selection for translational human exposure biomarker research .

Tobacco Smoke Exposure Biomonitoring via Urinary AαC Quantification

As the most abundant carcinogenic heterocyclic aromatic amine in mainstream tobacco smoke at 28 ng/cig, AαC provides a substantially higher analytical signal than MeAαC (2.5 ng/cig), Trp-P-1 (0.7 ng/cig), or Trp-P-2 (1.5 ng/cig) [1]. Urinary AαC concentrations are significantly elevated in dedicated smokers versus non-smokers, establishing the compound as a dominant biomarker of tobacco-related HAA exposure [2]. The 4bH-tautomer specification ensures tautomer-defined reference material for absolute quantification in large-scale epidemiological biomonitoring studies.

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